Cas no 61614-60-6 ((2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine)
61614-60-6 structure
Product Name:(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine
CAS-nummer:61614-60-6
MF:C10H13NO2
MW:179.215722799301
CID:1628225
PubChem ID:3046161
Update Time:2025-04-21
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine
- (R)-a-Methyl-1,3-benzodioxole-5-ethanamine
- (R)-a-Methyl-3,4-(methylenedioxy)phenethylamine
- (R)-b-3,4-(Methylenedioxy)amphetamine
- (R)-tenamfetamine
- (.ALPHA.R)-.ALPHA.-METHYL-1,3-BENZODIOXOLE-5-ETHANAMINE
- 1,3-BENZODIOXOLE-5-ETHANAMINE, .ALPHA.-METHYL-, (.ALPHA.R)-
- MDA, (-)-
- (R)-Mda
- UNII-M3P34V176U
- (R)-beta-3,4-(Methylenedioxy)amphetamine
- CAS_3046161
- BDBM86239
- MDA, (R)-
- Q27283449
- MDA (PSYCHEDELIC), (R)-
- MDA,R(-)
- TENAMFETAMINE, (R)-
- M3P34V176U
- Tenamfetamine, (-)-
- (R)-alpha-Methyl-3,4-(methylenedioxy)phenethylamine
- NSC_3046161
- 61614-60-6
- PDSP2_001395
- L-3,4-METHYLENEDIOXYAMPHETAMINE
- 1,3-Benzodioxole-5-ethanamine, alpha-methyl-, (R)-
- SCHEMBL9361151
- Phenethylamine, alpha-methyl-3,4-(methylenedioxy)-, (R)-
- 3,4-Methylenedioxyamphetamine, (R)-
- (R)-alpha-Methyl-1,3-benzodioxole-5-ethanamine
- CHEMBL1927025
- (R)-3,4-Methylenedioxyamphetamine
- (R)-(-)-3,4-(METHYLENEDIOXY)AMPHETAMINE
-
- Inchi: 1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/t7-/m1/s1
- InChI-sleutel: NGBBVGZWCFBOGO-SSDOTTSWSA-N
- LACHT: O1COC2=CC=C(C=C12)C[C@@H](C)N
Berekende eigenschappen
- Exacte massa: 179.09469
- Monoisotopische massa: 179.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 174
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 44.5Ų
Experimentele eigenschappen
- Dichtheid: 1.163
- Kookpunt: 281.7°C at 760 mmHg
- Vlampunt: 134.9°C
- Brekindex: 1.564
- PSA: 44.48
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine Gerelateerde literatuur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
61614-60-6 ((2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk